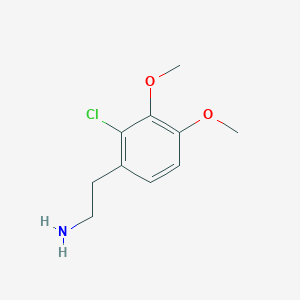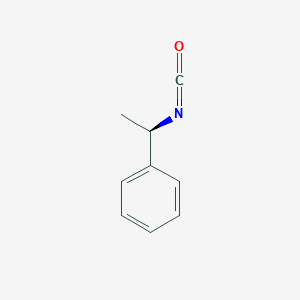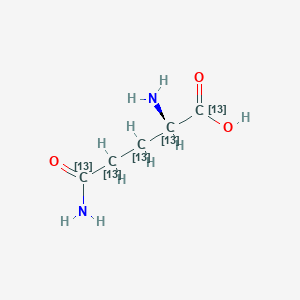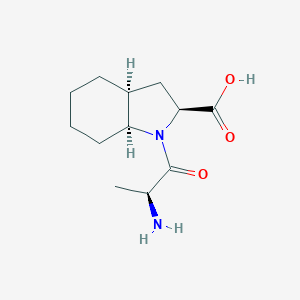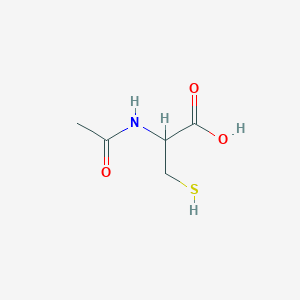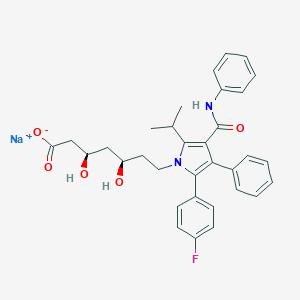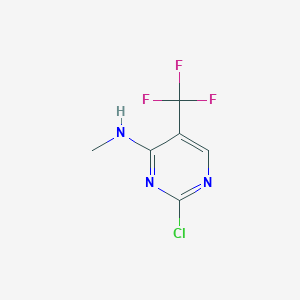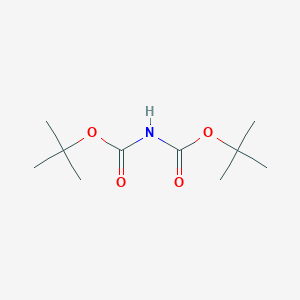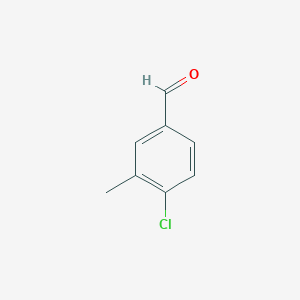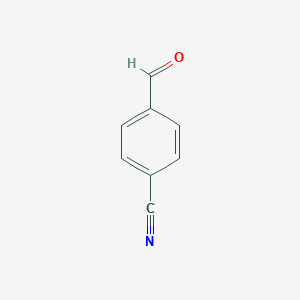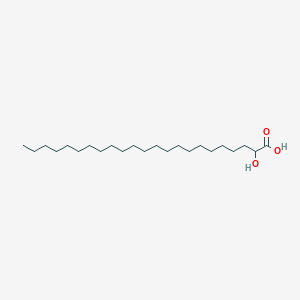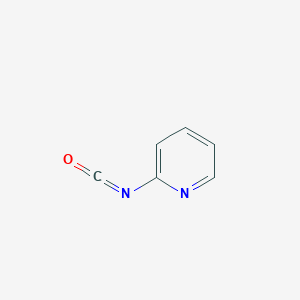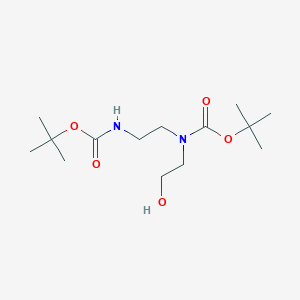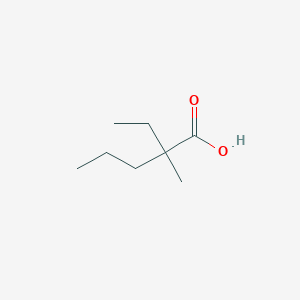![molecular formula C21H28O9 B052881 (E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid CAS No. 172608-84-3](/img/structure/B52881.png)
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 4-O-methylhonokiol, which is a derivative of honokiol, a natural product found in the bark of Magnolia officinalis.
Mécanisme D'action
The mechanism of action of 4-O-methylhonokiol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. Studies have shown that this compound can interact with various proteins, including TRPC3, TRPC6, GABAA receptors, and voltage-gated potassium channels, which may contribute to its pharmacological effects.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and anti-cancer effects, 4-O-methylhonokiol has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress and protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, 4-O-methylhonokiol has been shown to improve insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-O-methylhonokiol in lab experiments is that it is a synthetic compound with high purity, which allows for consistent and reproducible results. Additionally, this compound has been extensively studied, and its pharmacological effects have been well-characterized. However, one limitation of using 4-O-methylhonokiol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some results.
Orientations Futures
There are many potential future directions for research on 4-O-methylhonokiol. One area of interest is the development of novel therapeutic agents based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-O-methylhonokiol and to identify potential targets for its pharmacological effects. Finally, more research is needed to explore the potential of this compound for the treatment of other diseases, such as metabolic disorders and autoimmune diseases.
In conclusion, 4-O-methylhonokiol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and it has potential for the development of novel therapeutic agents. Further research is needed to fully understand the mechanism of action of 4-O-methylhonokiol and to explore its potential for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-O-methylhonokiol involves the reaction of honokiol with methoxymethyl chloride and sodium hydride in the presence of dimethylformamide. The resulting compound is then treated with methyl iodide to produce 4-O-methylhonokiol. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
4-O-methylhonokiol has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Additionally, 4-O-methylhonokiol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
172608-84-3 |
|---|---|
Nom du produit |
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
Formule moléculaire |
C21H28O9 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C21H28O9/c1-12(6-8-15(22)23)5-7-14-18(27-4)13(2)16-17(21(25)30-20(16)24)19(14)29-11-28-10-9-26-3/h5,20,24H,6-11H2,1-4H3,(H,22,23)/b12-5+ |
Clé InChI |
NYNDEDDYDQZMED-LFYBBSHMSA-N |
SMILES isomérique |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCOCCOC)O |
SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCOCCOC)O |
SMILES canonique |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCOCCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



